Cas no 1448036-99-4 (N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide structure
1448036-99-4 structure
Product name:N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide
CAS No:1448036-99-4
MF:C11H17N3O4S
Molecular Weight:287.335381269455
CID:6215089
PubChem ID:71789395

N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide
    • N-[2-(ETHANESULFONYL)ETHYL]-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
    • CHEMBL3439849
    • F6211-0392
    • AKOS024539200
    • 1448036-99-4
    • N-(2-ethylsulfonylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
    • N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
    • インチ: 1S/C11H17N3O4S/c1-2-19(16,17)7-4-12-11(15)9-8-10-14(13-9)5-3-6-18-10/h8H,2-7H2,1H3,(H,12,15)
    • InChIKey: HUELGQZGVMPQQV-UHFFFAOYSA-N
    • SMILES: S(CC)(CCNC(C1C=C2N(CCCO2)N=1)=O)(=O)=O

計算された属性

  • 精确分子量: 287.09397721g/mol
  • 同位素质量: 287.09397721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 420
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.7Ų
  • XLogP3: 0

N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6211-0392-2mg
N-[2-(ethanesulfonyl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
1448036-99-4
2mg
$88.5 2023-09-09
Life Chemicals
F6211-0392-2μmol
N-[2-(ethanesulfonyl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
1448036-99-4
2μmol
$85.5 2023-09-09
Life Chemicals
F6211-0392-3mg
N-[2-(ethanesulfonyl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
1448036-99-4
3mg
$94.5 2023-09-09
Life Chemicals
F6211-0392-10μmol
N-[2-(ethanesulfonyl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
1448036-99-4 90%+
10μl
$103.5 2023-05-20
Life Chemicals
F6211-0392-1mg
N-[2-(ethanesulfonyl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
1448036-99-4
1mg
$81.0 2023-09-09
Life Chemicals
F6211-0392-10mg
N-[2-(ethanesulfonyl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
1448036-99-4 90%+
10mg
$118.5 2023-05-20
Life Chemicals
F6211-0392-5μmol
N-[2-(ethanesulfonyl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
1448036-99-4
5μmol
$94.5 2023-09-09
Life Chemicals
F6211-0392-4mg
N-[2-(ethanesulfonyl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
1448036-99-4
4mg
$99.0 2023-09-09
Life Chemicals
F6211-0392-5mg
N-[2-(ethanesulfonyl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
1448036-99-4
5mg
$103.5 2023-09-09

N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide 関連文献

N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamideに関する追加情報

Professional Introduction to N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (CAS No. 1448036-99-4)

N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (CAS No. 1448036-99-4) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, characterized by its intricate fused ring system, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. The compound's unique structural features, including the presence of both pyrazole and oxazine moieties, make it an intriguing subject for studying its potential biological activities and mechanistic pathways.

The N-2-(ethanesulfonyl)ethyl substituent appended to the pyrazolo[3,2-b][1,3]oxazine core introduces a polar and potentially hydrogen-bonding capable moiety, which could modulate the compound's solubility and interactions with biological targets. This aspect is particularly relevant in the context of drug design, where optimizing physicochemical properties is crucial for achieving desired pharmacokinetic profiles. The 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine scaffold itself is a versatile platform that has been extensively studied for its potential in developing novel therapeutic agents. Its rigid structure provides a stable framework for further functionalization and derivatization.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies indicate that the N-2-(ethanesulfonyl)ethyl group can serve as a key interaction point with biological receptors or enzymes, potentially facilitating allosteric modulation or enhancing binding affinity. The fused pyrazolo[3,2-b][1,3]oxazine ring system offers additional opportunities for hydrogen bonding and hydrophobic interactions with target proteins. These features make the compound a compelling candidate for further investigation in the development of small-molecule inhibitors or activators.

The CAS No. 1448036-99-4 identifier ensures unambiguous recognition of this compound in scientific literature and patent databases. This standardized nomenclature system is essential for ensuring consistency across different research groups and publications. The compound's synthesis involves multi-step organic transformations that highlight the expertise required to construct such intricate heterocyclic systems. Key synthetic strategies may include cyclization reactions to form the pyrazole and oxazine rings, followed by functional group manipulations to introduce the N-2-(ethanesulfonyl)ethyl moiety.

In terms of biological activity, preliminary studies suggest that derivatives of this scaffold may exhibit properties relevant to therapeutic intervention in various disease pathways. For instance, the 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine core has been reported to show promise in inhibiting certain kinases or interacting with transcription factors. The presence of the N-2-(ethanesulfonyl)ethyl group could further enhance these interactions by providing additional binding sites or modulating conformational flexibility. Further experimental validation is needed to elucidate the exact mechanisms by which this compound exerts its effects.

The development of novel pharmaceuticals often relies on high-throughput screening (HTS) methodologies to identify bioactive compounds rapidly. In such contexts, libraries containing derivatives of N-2-(ethanesulfonyl)ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide could be screened against diverse panels of biological targets. Advances in automated synthesis techniques have made it feasible to generate large collections of structurally diverse compounds for such screenings. The structural complexity of this molecule presents both challenges and opportunities for medicinal chemists seeking to optimize its pharmacological profile.

From a chemical biology perspective, understanding how such complex molecules interact with biological systems at the molecular level is crucial for designing next-generation therapeutics. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for determining the three-dimensional structures of protein-ligand complexes. By elucidating these structures, researchers can gain insights into how modifications like the N-2-(ethanesulfonyl)ethyl group influence binding affinity and selectivity.

The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations allow researchers to predict how changes in molecular structure will affect properties such as solubility、metabolic stability、and binding affinity. These predictions can guide experimental efforts by identifying promising derivatives before they are synthesized physically。For example,virtual screening methods can be used to identify analogs of N-2-(ethanesulfonyl)ethyl-5H、6H、7H-pyrazolo[3、2-b][1、3]oxazine-2-carboxamide that may exhibit enhanced activity or reduced toxicity。

Regulatory considerations also play a significant role in advancing compounds from academic research to clinical use。Ensuring compliance with guidelines set forth by agencies such as the U.S Food and Drug Administration (FDA) requires thorough characterization of chemical purity、stability、and potential impurities。Advanced analytical techniques like high-performance liquid chromatography (HPLC)、mass spectrometry (MS)、and nuclear magnetic resonance (NMR) spectroscopy are essential for meeting these regulatory standards。

The economic aspects of pharmaceutical development must also be considered。The cost-effectiveness of synthesizing complex molecules like N-2-(ethanesulfonyl)ethyl-5H、6H、7H-pyrazolo[3、2-b][1、3]oxazine-2-carboxamide is a critical factor in determining whether they will progress to clinical trials。Process optimization strategies aim to streamline synthetic routes while maintaining high yields and purity levels。Collaborations between academic institutions and industry partners can facilitate these efforts by combining expertise in synthetic chemistry with industrial-scale production capabilities。

In conclusion,N-2-(ethanesulfonyl)ethyl-5H、6H、7H-pyrazolo[3、2-b][1、3]oxazine-2-carboxamide (CAS No 1448036—99—4) represents a fascinating subject for further exploration in pharmaceutical chemistry。Its unique structural features offer numerous possibilities for developing novel therapeutic agents,while advances in computational methods provide powerful tools for guiding synthetic and biological investigations。As research continues,this compound has the potential to contribute significantly to our understanding of disease mechanisms and the development of effective treatments。

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